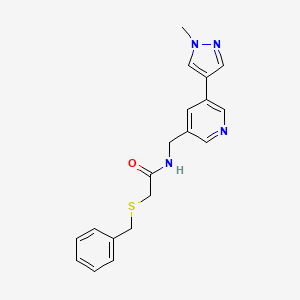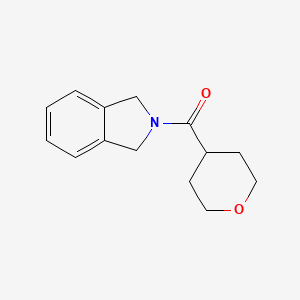![molecular formula C19H16FNO3 B2906651 N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 879587-96-9](/img/structure/B2906651.png)
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as FPhC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. One potential direction is the development of new drugs based on N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide for the treatment of various diseases. Another direction is the study of the mechanism of action of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide could lead to the production of more potent and selective compounds.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 4-methylphenoxyacetic acid, followed by the cyclization of the resulting intermediate with 2-amino-5-methylfuran. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOSTQCBKODSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B2906568.png)
![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)